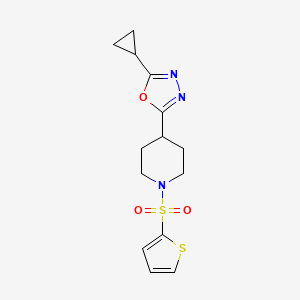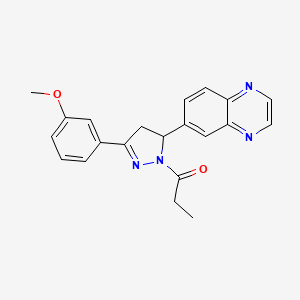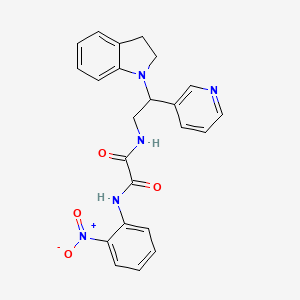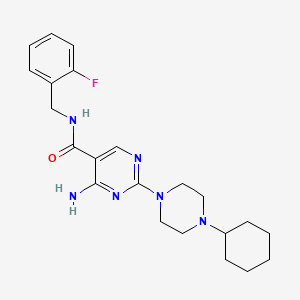
4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-(2-fluorobenzyl)pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-(2-fluorobenzyl)pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C22H29FN6O and its molecular weight is 412.513. The purity is usually 95%.
The exact mass of the compound 4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-(2-fluorobenzyl)pyrimidine-5-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-(2-fluorobenzyl)pyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-(2-fluorobenzyl)pyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Anti-inflammatory Agents
A novel series of pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory activities. These compounds, including pyrazolopyrimidines and related Schiff bases, have shown cytotoxicity against human cancer cell lines such as HCT116, MCF-7, A549, and HepG2. Additionally, some derivatives exhibited anti-5-lipoxygenase inhibition, suggesting potential therapeutic applications in cancer and inflammation-related diseases (Rahmouni et al., 2016); (Hassan et al., 2015).
Heterocyclization Reactions
Research on heterocyclization reactions involving derivatives of 5-aminopyrazoles and N-arylmaleimides has identified multiple potential directions for the synthesis of pyrazolopyrimidine-7-carboxamides and related compounds. These findings open avenues for generating novel heterocyclic compounds with possible biological activities (Rudenko et al., 2011).
Synthesis of Substituted Pyrazoles
A study focused on enaminones as building blocks for synthesizing substituted pyrazoles with antitumor and antimicrobial activities. This research highlights the versatility of pyrazolopyrimidine derivatives in generating compounds with significant biological activities, including cytotoxic effects against cancer cell lines such as MCF-7 and HEPG2 (Riyadh, 2011).
Fluorescent Probes
Pyrazolo[1,5-a]pyrimidines have been synthesized and explored for their potential as fluorescent probes. These compounds exhibit large Stokes shifts and strong fluorescence intensity in certain derivatives, suggesting their application in detecting biologically or environmentally relevant species through fluorescence-based methods (Castillo et al., 2018).
Antimicrobial Activities
Several pyrazolo[3,4-d]pyrimidine analogues have been synthesized and tested for their antimicrobial activities. This research contributes to the development of new antibacterial agents, with some compounds exhibiting good to moderate activity against various microorganisms, underscoring the therapeutic potential of these derivatives in combating infectious diseases (Rostamizadeh et al., 2013).
properties
IUPAC Name |
4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN6O/c23-19-9-5-4-6-16(19)14-25-21(30)18-15-26-22(27-20(18)24)29-12-10-28(11-13-29)17-7-2-1-3-8-17/h4-6,9,15,17H,1-3,7-8,10-14H2,(H,25,30)(H2,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJXPVZYDWDGIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=NC=C(C(=N3)N)C(=O)NCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-(2-fluorobenzyl)pyrimidine-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



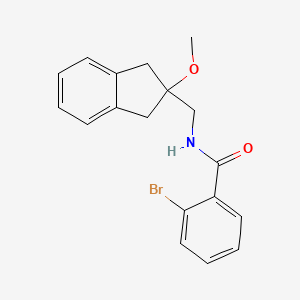

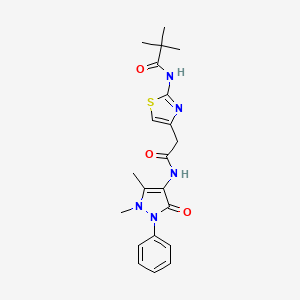
![5,6-dimethyl-1-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2681874.png)
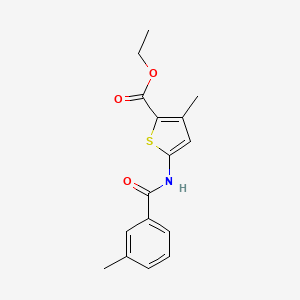

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2681879.png)

![Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride](/img/structure/B2681884.png)
